molecular formula C14H20N2 B12837480 6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine

6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12837480
M. Wt: 216.32 g/mol
InChI Key: PYVXWWICILLOFY-UHFFFAOYSA-N
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Description

6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine typically involves the de-aromatization of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione followed by in situ resolution in a solvent system. This process yields (4aR,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione monotartarate salt, which is then hydrolyzed and reduced using metal borohydride-ether or boron trifluoride complex in a non-ethereal solvent system .

Industrial Production Methods: The industrial production of this compound focuses on achieving high yields and purity. The process involves the use of cost-effective and scalable methods to ensure the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

6-benzyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-7-13-6-8-15-14(13)11-16/h1-5,13-15H,6-11H2

InChI Key

PYVXWWICILLOFY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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